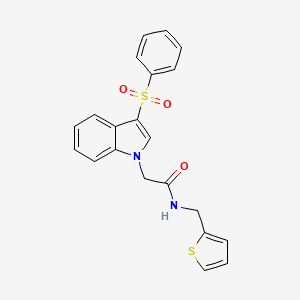

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S2/c24-21(22-13-16-7-6-12-27-16)15-23-14-20(18-10-4-5-11-19(18)23)28(25,26)17-8-2-1-3-9-17/h1-12,14H,13,15H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCPTZZMMCMAJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole core is then sulfonylated using phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Acetamide Formation: The sulfonylated indole is reacted with thiophen-2-ylmethylamine and acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Nitrated or halogenated derivatives of the indole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the indole and thiophene rings suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism by which 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide exerts its effects depends on its interaction with specific molecular targets. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity, while the thiophene moiety may contribute to its overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Acetamide-Indole Derivatives

Key Observations :

- The target compound’s 3-phenylsulfonyl group distinguishes it from analogs with trifluoroacetyl (e.g., ) or thioether (e.g., ) substituents. Sulfonyl groups enhance stability and hydrogen-bonding capacity compared to thioethers.

- The thiophen-2-ylmethyl side chain contrasts with fluorinated or trifluoromethylphenyl groups in other derivatives, which may alter metabolic stability and target binding .

Spectroscopic and Computational Data

Table 2: Spectroscopic and Electronic Properties

Key Observations :

Biologische Aktivität

2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, identified by its CAS number 941878-82-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 410.5 g/mol. The structure features an indole core substituted with a phenylsulfonyl group and a thiophen-2-ylmethyl acetamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 410.5 g/mol |

| CAS Number | 941878-82-6 |

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit potent anticancer activities. For instance, derivatives of indole and phenylsulfonyl groups have shown effectiveness against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

In particular, research indicates that the presence of the indole moiety can enhance the ability of the compound to inhibit tubulin polymerization, a crucial process in cancer cell proliferation. For example, a related compound demonstrated IC50 values of 0.52 μM against HeLa cells, suggesting strong antiproliferative effects .

The proposed mechanism of action for this compound involves several pathways:

- Tubulin Polymerization Inhibition : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division.

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it can cause G2/M phase arrest in cancer cells, preventing their proliferation.

Study on Indole Derivatives

A study published in Medicinal Chemistry evaluated various indole derivatives for their antiproliferative activities. Among these, compounds similar to this compound were noted for their ability to induce apoptosis in a dose-dependent manner and effectively inhibit cancer cell growth .

Safety Profile

In terms of safety, preliminary assessments indicate that related compounds do not exhibit significant toxicity at therapeutic doses. For example, a 90-day oral gavage study in rats showed no adverse effects at doses up to 100 mg/kg body weight per day . This suggests a favorable safety margin for potential therapeutic applications.

Q & A

Basic: What are the critical steps for synthesizing 2-(3-(phenylsulfonyl)-1H-indol-1-yl)-N-(thiophen-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

Answer:

The synthesis involves:

Sulfonylation of indole : Reacting 1H-indole with phenylsulfonyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfonyl group .

Acetamide formation : Coupling the sulfonylated indole with bromoacetyl chloride, followed by reaction with thiophen-2-ylmethylamine to form the acetamide linkage .

Optimization : Key parameters include:

- Temperature : Maintain 0–5°C during sulfonylation to minimize side reactions .

- Solvent choice : Use anhydrous DMF for amide bond formation to enhance solubility .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonyl group at indole-C3, thiophenmethyl linkage) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ peak at m/z 439.1) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for pharmacological studies) .

Basic: How can researchers design in vitro assays to evaluate the compound’s potential anticancer activity?

Answer:

- Cell viability assays : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48–72 hr exposure .

- Target engagement : Test inhibition of kinases (e.g., Aurora B) via fluorescence polarization assays .

- Control experiments : Include cisplatin as a positive control and solvent-only treatments for baseline normalization .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Answer:

- Core modifications :

- Replace the phenylsulfonyl group with fluorobenzyl sulfonyl to assess solubility/activity trade-offs .

- Substitute thiophenmethyl with pyridylmethyl to evaluate heterocycle effects on target binding .

- Functional group analysis :

- Introduce electron-withdrawing groups (e.g., -CF₃) to the acetamide moiety to study metabolic stability .

- Use X-ray crystallography or DFT calculations to correlate substituent geometry with activity .

Advanced: How should researchers address contradictions in reported biological activity data across similar sulfonamide derivatives?

Answer:

- Data triangulation :

- Compare assay conditions (e.g., cell line specificity, serum concentration) .

- Validate target binding via surface plasmon resonance (SPR) to rule out off-target effects .

- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to identify structural outliers or batch variability .

Advanced: What computational methods are suitable for predicting the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., PDB ID: 4AQ3) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for sulfonyl group interactions .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability in lipid bilayer environments .

Advanced: How can researchers investigate the compound’s mechanism of action when literature on its direct targets is limited?

Answer:

- Proteome profiling : Use affinity-based pulldown assays with biotinylated analogs followed by LC-MS/MS identification .

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Kinase screening : Utilize PamStation® arrays to test inhibition across 400+ kinases .

Advanced: What experimental approaches are recommended for assessing metabolic stability in preclinical studies?

Answer:

- Liver microsomal assays : Incubate with human/rat liver microsomes (1 mg/mL) and NADPH, monitoring degradation via LC-MS over 60 min .

- CYP450 inhibition : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

- Half-life (t₁/₂) calculation : Use the formula , where is the degradation rate constant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.